Hydrolytic Stability vs. 4-Methoxyphenyl Ester: pKa and pH-Rate Profile Prediction
The hydrolysis rate of dihydro-1,4-oxathiin 4,4-dioxides is critically dependent on the electron-withdrawing nature of the 2-substituent. The target compound's 4-bromophenyl ester (Hammett σp ≈ 0.23) will exhibit a faster hydrolysis rate at pH > 3.5 compared to the 4-methoxyphenyl analog (σp ≈ -0.27), where the reaction is accelerated by electron-accepting groups [1]. This directly impacts shelf-life in solution and reaction times in protic solvent-based syntheses.
| Evidence Dimension | Hydrolysis rate (k_obs) under basic conditions (pH > 3.5) |
|---|---|
| Target Compound Data | Predicted faster hydrolysis based on electron-withdrawing 4-bromophenyl substituent (σp ≈ 0.23) |
| Comparator Or Baseline | 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide with electron-donating group (σp ≈ -0.27) |
| Quantified Difference | Rate acceleration is qualitatively confirmed by Hammett plots for the class showing positive ρ values, but an exact factor is not numerically established for this specific pair [1]. |
| Conditions | Aqueous solution, 25 °C, pH > 3.5, UV spectrophotometric monitoring. |
Why This Matters
For procurement, this dictates that the target compound is unsuitable for applications requiring long-term aqueous stability under basic conditions, where the 4-methoxy analog is notably more stable.
- [1] Lee, K. I., et al. A Study on the Kinetics and Mechanism of the Hydrolysis of Dihydro-1,4-oxathiin Derivatives. Journal of the Korean Chemical Society, 1996. View Source
